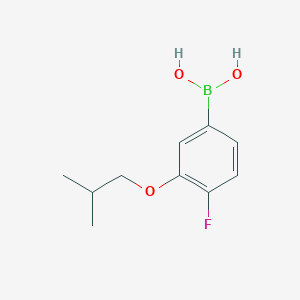

(4-Fluoro-3-isobutoxyphenyl)boronic acid

Description

Properties

Molecular Formula |

C10H14BFO3 |

|---|---|

Molecular Weight |

212.03 g/mol |

IUPAC Name |

[4-fluoro-3-(2-methylpropoxy)phenyl]boronic acid |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 |

InChI Key |

YRQWYJSEPTXTHX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC(C)C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 3 Isobutoxyphenyl Boronic Acid

Advanced and Sustainable Synthetic Strategies for (4-Fluoro-3-isobutoxyphenyl)boronic acid

The synthesis of functionalized arylboronic acids, such as this compound, has been significantly advanced through the adoption of innovative chemical technologies and sustainable practices. These strategies aim to overcome the limitations of traditional batch processing, which often involve cryogenic conditions, hazardous reagents, and significant waste generation.

Flow Chemistry Applications in Boronic Acid Synthesis

Continuous flow chemistry, or microreactor technology, has emerged as a powerful tool for the synthesis of boronic acids. researchgate.net This approach offers substantial advantages over conventional batch methods, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling unstable or hazardous intermediates like organolithium species. researchgate.netdatapdf.com

The synthesis of arylboronic acids often proceeds via a halogen-lithium exchange followed by borylation with a trialkyl borate. datapdf.com In batch reactors, these reactions typically require cryogenic temperatures (e.g., -78 °C) to suppress side reactions, such as protonation or alkylation of the intermediate organolithium species. datapdf.comnih.gov Flow chemistry setups can mitigate these issues by enabling reactions at higher temperatures with extremely short residence times, often less than one second. organic-chemistry.org This "flash chemistry" approach minimizes the time for side reactions to occur, leading to higher purity and yields. datapdf.comorganic-chemistry.org

An integrated flow microreactor system can be employed for the preparation of boronic esters using organolithium chemistry. rsc.org Such a system allows for the rapid and efficient mixing of an aryl halide with an organolithium reagent (e.g., n-BuLi) in a cooled microchannel, followed by an immediate quench with an electrophilic boron source like triisopropyl borate. datapdf.comorganic-chemistry.org The precise control afforded by the flow reactor suppresses side reactions and allows for the safe handling of the highly reactive intermediates. datapdf.com This methodology has been shown to be scalable, with the potential for multigram to kilogram scale production. datapdf.comorganic-chemistry.org

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Seconds to minutes organic-chemistry.org |

| Temperature | Often cryogenic (-78 °C) datapdf.com | -20 °C to ambient datapdf.com |

| Mixing | Diffusion-controlled, potential for localized "hot spots" | Rapid and efficient, highly controlled organic-chemistry.org |

| Safety | Handling of large volumes of hazardous reagents (e.g., n-BuLi) | Small reaction volumes, enhanced containment of hazardous intermediates researchgate.netdatapdf.com |

| Scalability | Challenging due to heat transfer limitations | Readily scalable by extending operation time or "numbering-up" reactors organic-chemistry.org |

| Throughput | Limited by batch size | High, up to 60 g/hour demonstrated for some systems organic-chemistry.org |

This table presents a generalized comparison of batch versus flow synthesis for arylboronic acids based on literature findings.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org

Key green chemistry considerations for boronic acid synthesis include:

Atom Economy : Transition metal-catalyzed C-H borylation represents a highly atom-economical method for installing the boronic acid functionality. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides, thereby reducing waste. sigmaaldrich.com

Use of Safer Solvents : Traditional syntheses often employ hazardous solvents like tetrahydrofuran (B95107) (THF). Research into greener alternatives, such as using ethanol (B145695) or even aqueous systems with micellar catalysis, is a key area of focus. rsc.orgnih.gov Ethanol, for instance, is a bio-based solvent with low toxicity. nih.gov

Energy Efficiency : Microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Waste Prevention : One-pot, multi-step reactions, where intermediates are not isolated, can drastically reduce the amount of solvent and purification materials used, thereby preventing waste. researchgate.net For example, a catalyzed borylation could be directly followed by a cross-coupling reaction in the same vessel.

Catalysis : The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. rsc.org Developing catalysts that can operate under milder conditions and be easily separated from the reaction mixture is an ongoing research goal.

The ultimate degradation product of the target molecule in many applications is boric acid, which is considered an environmentally friendly compound, aligning with the twelfth principle of green chemistry (Inherent Safety). nih.gov

Catalyst Development for Enhanced Efficiency in Synthesis

Catalyst development has been pivotal in advancing the synthesis of arylboronic acids, with a particular focus on iridium-catalyzed C-H borylation. illinois.eduresearchgate.net This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering a more direct and efficient route than traditional methods that rely on pre-functionalized substrates. sigmaaldrich.comnih.gov

Iridium complexes, often coordinated with bidentate nitrogen ligands like 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy), are highly effective catalysts for this transformation. msu.edu The reaction typically uses bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) as the boron source under mild conditions. sigmaaldrich.comnih.gov A significant advantage of this catalytic system is its predictable regioselectivity, which is primarily governed by steric factors. sigmaaldrich.com For a substrate like 1-fluoro-2-isobutoxybenzene, the iridium catalyst would preferentially borylate the least sterically hindered C-H bond, which is a key consideration for selectively synthesizing the desired this compound isomer.

Recent advancements in catalyst design include:

Ligand Modification : The development of new ligands for iridium and other transition metals (like rhodium) aims to improve catalyst turnover numbers, broaden the substrate scope, and enhance regioselectivity. illinois.eduresearchgate.net

First-Row Transition Metals : Research is ongoing to develop catalysts based on more abundant and less expensive first-row transition metals (e.g., iron, nickel) to replace precious metals like iridium. researchgate.net

Heterogeneous Catalysis : The development of silica-supported or polymer-encapsulated catalysts facilitates easier separation and recycling, contributing to more sustainable processes. researchgate.net

A notable strategy for synthesizing ortho-fluoro arylboronates involves a two-step sequence: an initial iridium-catalyzed borylation of a para-halo-substituted fluoroarene, followed by a chemoselective palladium-catalyzed dehalogenation. msu.edunih.gov This approach cleverly uses a halogen as a blocking group to direct the borylation to the desired position before it is removed. msu.edunih.gov

| Catalyst System | Borylating Agent | Typical Conditions | Key Advantages |

| [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ or HBpin | Room temperature to 80 °C, in solvents like THF or alkanes msu.edu | High regioselectivity (steric control), excellent functional group tolerance, mild reaction conditions. sigmaaldrich.com |

| Rhodium Complexes | B₂pin₂ | Varies, often requires directing groups for high selectivity | Ortho-selective borylation directed by coordinating functional groups. nih.gov |

| Palladium Complexes (Miyaura Borylation) | B₂pin₂ | Requires aryl halide/triflate, base (e.g., KOAc), in solvents like dioxane | Well-established, reliable for specific substrates, but less atom-economical than C-H activation. nih.gov |

This table summarizes common catalyst systems for arylboronic acid synthesis, highlighting their general characteristics.

Applications of 4 Fluoro 3 Isobutoxyphenyl Boronic Acid As a Versatile Synthetic Reagent

Palladium-Catalyzed Cross-Coupling Reactions Involving (4-Fluoro-3-isobutoxyphenyl)boronic acid

Palladium-catalyzed reactions are a cornerstone of modern organic chemistry, and boronic acids are premier coupling partners in many of these transformations. researchgate.net this compound is frequently employed in these reactions to construct biaryl structures and other complex architectures.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, linking an organoboron compound with an organic halide or triflate. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. researchgate.netresearchgate.net

The choice of ligand coordinated to the palladium center is critical in Suzuki-Miyaura couplings, profoundly influencing reaction efficiency, selectivity, and the stability of the catalytic species. organic-chemistry.orgnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org For instance, ligands such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be effective. The steric bulk of P(t-Bu)₃ can promote the formation of a coordinatively unsaturated and highly reactive palladium monophosphine complex, which is often the active catalyst. organic-chemistry.orgnih.gov The rate of the crucial transmetalation step can be influenced by the phosphine ligand, with studies showing a trend of Ph₃P > i-Pr₃P > DPPF, underscoring the need for a sufficiently electrophilic palladium atom. nih.gov The proper ligand can also prevent side reactions like protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the coupling. researchgate.net

Table 1: Effect of Phosphine Ligands on Suzuki-Miyaura Coupling

| Ligand | Catalyst System | Typical Substrates | Key Observations |

|---|---|---|---|

| Tri(o-tolyl)phosphine | Pd(P(o-Tol)₃)₂ | Z-alkenyl halides | Optimal for maintaining Z-olefin geometry and achieving high yields. organic-chemistry.org |

| Tri-tert-butylphosphine | Pd₂(dba)₃/P(t-Bu)₃ | Aryl chlorides, bromides, iodides | Highly active, often enabling reactions at room temperature; high selectivity for aryl chlorides over triflates. organic-chemistry.org |

| Tricyclohexylphosphine | Pd(OAc)₂/PCy₃ | Aryl and vinyl triflates | Effective for a diverse range of triflate substrates under mild conditions. organic-chemistry.org |

| Triphenylphosphine | Pd(PPh₃)₄ | Aryl halides | A classic, widely used ligand, though sometimes requires higher temperatures. researchgate.net |

The choice of solvent and base is integral to the success of Suzuki-Miyaura coupling reactions. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. researchgate.net The selection of the base can significantly impact the reaction yield. researchgate.net

The solvent system often consists of an organic solvent and water. The presence of water can be crucial for dissolving the inorganic base and facilitating the reaction. researchgate.net Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. The optimal solvent and base combination is often substrate-dependent and requires empirical screening for best results. For example, in some systems, a mixture of dioxane and water with Na₃PO₄ as the base has proven effective. nih.gov

Table 2: Representative Solvent and Base Systems for Suzuki-Miyaura Coupling

| Solvent System | Base | Typical Conditions | Reference |

|---|---|---|---|

| Dioxane / H₂O | Na₃PO₄ | 65-100 °C | nih.gov |

| Toluene / H₂O | Na₂CO₃ | Reflux | researchgate.net |

| Acetonitrile (B52724) / H₂O | Na₂HPO₄ | 100-125 °C | researchgate.net |

| Ethanol (B145695) | NaO-t-Bu | Mild Conditions | organic-chemistry.org |

This compound is a versatile coupling partner for a wide array of electrophiles. The reactivity of the electrophilic partner generally follows the order I > Br > OTf > Cl, which is related to the bond strength of the carbon-leaving group bond. researchgate.net While aryl iodides and bromides are common substrates, the development of highly active catalyst systems has enabled the efficient coupling of less reactive but more readily available aryl chlorides. organic-chemistry.org

Aryl triflates (OTf), derived from phenols, are also excellent electrophiles for Suzuki-Miyaura reactions. researchgate.netorganic-chemistry.org They offer an alternative to aryl halides and are particularly useful in complex molecule synthesis. nih.govresearchgate.net The versatility of this compound allows it to be coupled with these diverse electrophilic partners, providing access to a broad range of substituted biaryl compounds. researchgate.netorganic-chemistry.org

While the Suzuki-Miyaura reaction is the most prominent application, the reactivity of this compound extends to other palladium-catalyzed transformations.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl halide with an alkene. mdpi.com While boronic acids are not the standard nucleophile, variations and cascade reactions incorporating a Heck-type step have been developed. For instance, a palladium-catalyzed interaction can proceed via an intramolecular Heck reaction followed by a Suzuki coupling in a domino sequence. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com Though traditionally a copper-co-catalyzed reaction, copper-free conditions have been developed. Boronic acids are not direct partners in the standard Sonogashira reaction, but their use in related multi-step syntheses to build precursors for this coupling is common.

Negishi-type Coupling: The Negishi coupling uses organozinc reagents. While distinct from boronic acids, there are instances where boronic acids are used to synthesize organometallic intermediates for subsequent coupling reactions that resemble the Negishi pathway. nih.gov

Suzuki-Miyaura Cross-Coupling: Optimization and Scope

Copper-Promoted Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Beyond palladium catalysis, this compound can participate in copper-promoted cross-coupling reactions. The most notable of these is the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling), which forms carbon-heteroatom bonds. wikipedia.orgresearchgate.net This reaction is a powerful method for the N- or O-arylation of amines, alcohols, and other nucleophiles using an arylboronic acid. wikipedia.orgnih.gov

The Chan-Lam coupling offers several advantages, including the use of inexpensive and less toxic copper catalysts and the ability to run the reaction in air at room temperature. wikipedia.orgresearchgate.net The reaction typically employs a copper(II) salt, such as Cu(OAc)₂, and a base. The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.orgorganic-chemistry.org This methodology allows for the direct coupling of this compound with a wide range of amines and phenols to produce the corresponding aryl amines and aryl ethers, respectively. researchgate.netnih.gov

Table 3: Comparison of Palladium- and Copper-Catalyzed Couplings

| Reaction | Metal Catalyst | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | C-C | Mild conditions, high functional group tolerance, robust and widely used. researchgate.net |

| Heck | Palladium | C-C (alkene) | Couples aryl halides with alkenes; can be part of cascade sequences. mdpi.comnih.gov |

| Chan-Lam | Copper | C-N, C-O | Forms aryl amines/ethers, uses inexpensive copper, often runs in air at room temperature. wikipedia.orgresearchgate.net |

Rhodium-Catalyzed Additions of this compound to Unsaturated Systems

Rhodium-catalyzed reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The addition of organoboronic acids to unsaturated systems, such as alkenes, alkynes, and carbonyls, under rhodium catalysis is a well-established synthetic methodology. In this context, this compound can serve as a nucleophilic partner, delivering the substituted aryl group to the unsaturated substrate.

While extensive research has been conducted on the rhodium-catalyzed reactions of various arylboronic acids, specific studies detailing the use of this compound in rhodium-catalyzed additions to unsaturated systems are not widely available in the current body of scientific literature. However, based on the general reactivity of arylboronic acids, it is anticipated that this compound would participate in such reactions. The presence of the electron-withdrawing fluorine atom and the bulky isobutoxy group could potentially influence the reaction's efficiency, regioselectivity, and stereoselectivity. Further research is required to fully elucidate the scope and limitations of this compound in these transformations.

Other Metal-Catalyzed Transformations Utilizing this compound

Beyond rhodium catalysis, other transition metals such as palladium, copper, and nickel are frequently employed to mediate cross-coupling reactions involving organoboronic acids. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for the formation of biaryl structures.

Role of this compound in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Boronic acids can participate in MCRs in various capacities, including as a component that is incorporated into the final product or as a catalyst.

As with the previously discussed applications, the scientific literature does not currently provide specific examples of this compound being utilized in multi-component reactions. The potential for its inclusion in MCRs is significant, given the general utility of boronic acids in such processes. For instance, in Petasis-type reactions, boronic acids react with an amine and an aldehyde to form α-amino acids. The specific substitution pattern of this compound could offer a pathway to novel and structurally diverse molecules through MCRs. Future research in this area would be valuable to expand the synthetic utility of this particular reagent.

Mechanistic Investigations of Transformations Involving 4 Fluoro 3 Isobutoxyphenyl Boronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving an arylboronic acid such as (4-Fluoro-3-isobutoxyphenyl)boronic acid consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (e.g., Ar-X) to a palladium(0) complex, which is typically generated in situ. This step forms a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: This is a crucial step where the organic moiety from the boron reagent is transferred to the palladium center. rsc.org For this compound, this step is facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the palladium(II) complex to form a diorganopalladium(II) intermediate.

Reductive Elimination: In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The substituents on the phenylboronic acid, in this case, the 4-fluoro and 3-isobutoxy groups, can influence the rates of these steps, particularly the transmetalation step, due to their electronic and steric effects.

Role of the Boron Species in Transmetalation Steps

The transmetalation step is often considered the rate-determining step in the Suzuki-Miyaura catalytic cycle. The boronic acid itself is generally not reactive enough to undergo transmetalation directly. organic-chemistry.org A base is required to activate the this compound. The base reacts with the boronic acid to form a more nucleophilic boronate species, such as a trihydroxyborate or an alkoxyboronate. princeton.edu This increased nucleophilicity facilitates the transfer of the 4-fluoro-3-isobutoxyphenyl group to the electrophilic palladium(II) center.

The presence of the electron-withdrawing fluorine atom on the phenyl ring can increase the Lewis acidity of the boron atom, potentially facilitating its interaction with the base. Conversely, the electron-donating isobutoxy group at the ortho position might influence the electron density of the ipso-carbon and the steric environment around the boron atom, which can also affect the rate of transmetalation. Studies on ortho-substituted phenylboronic acids suggest that such substituents can play a significant role in the reaction mechanism. beilstein-journals.org

Kinetic Studies of Reactions with this compound

For related Suzuki-Miyaura reactions, the rate of transmetalation has been shown to be dependent on the concentrations of the palladium complex, the boronic acid, and the base. The reaction order with respect to each of these components can provide information about the mechanism and the nature of the rate-determining step. For instance, a first-order dependence on the boronic acid and base concentrations would be consistent with the formation of the boronate species being a key step.

Kinetic investigations on fluorinated arylboronic acids have highlighted the electronic effects of the fluorine substituent on the reaction rates. ugr.es The electron-withdrawing nature of fluorine can influence the nucleophilicity of the aryl group being transferred and the stability of the intermediates in the catalytic cycle.

Table 1: Representative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with an Aryl Bromide (Hypothetical Data Based on General Trends)

| Boronic Acid | Relative Rate |

| Phenylboronic acid | 1.0 |

| 4-Fluorophenylboronic acid | 1.2 |

| 3-Methoxyphenylboronic acid | 0.8 |

| This compound | Predicted to be influenced by both electronic and steric factors |

Note: This table is illustrative and based on general trends observed in Suzuki-Miyaura reactions. Actual rates would depend on specific reaction conditions.

Identification of Key Intermediates and Transition States

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been instrumental in identifying key intermediates and transition states in the Suzuki-Miyaura reaction. rsc.orgmdpi.com For reactions involving arylboronic acids, several key species have been proposed and, in some cases, observed spectroscopically.

Key Intermediates:

Palladium(II)-halide complex (Ar-Pd(L)₂-X): Formed after the initial oxidative addition.

Palladium(II)-hydroxide or -alkoxide complex (Ar-Pd(L)₂-OR): Formed by the reaction of the halide complex with the base. This species is often more reactive towards transmetalation.

Boronate complex ([Ar'B(OH)₃]⁻): The activated form of the boronic acid.

Pre-transmetalation intermediates: Complexes where the boronate is coordinated to the palladium center, often through an oxygen bridge (Pd-O-B linkage), have been proposed and computationally studied. nih.gov The existence of such intermediates has been supported by low-temperature NMR studies for related systems.

Diorganopalladium(II) complex (Ar-Pd(L)₂-Ar'): Formed after the transfer of the aryl group from boron to palladium.

Transition States:

Transmetalation Transition State: This is the high-energy state leading to the formation of the diorganopalladium(II) complex. Computational studies suggest a concerted mechanism where the C-B bond is broken as the C-Pd bond is formed. The geometry of this transition state is influenced by the ligands on the palladium and the substituents on the arylboronic acid.

For this compound, the isobutoxy group in the ortho position could potentially coordinate to the palladium center in an intermediate or transition state, influencing the regioselectivity and rate of the reaction, a phenomenon observed with other ortho-alkoxy substituted phenylboronic acids.

Computational and Theoretical Studies of 4 Fluoro 3 Isobutoxyphenyl Boronic Acid and Its Reactivity

Electronic Structure Analysis of (4-Fluoro-3-isobutoxyphenyl)boronic acid

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, electronic structure analysis reveals the distribution of electrons and the nature of its molecular orbitals, which are crucial for understanding its reactivity.

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and based on typical values for similarly substituted phenylboronic acids.

The presence of the fluorine atom, an electron-withdrawing group, and the isobutoxy group, an electron-donating group, significantly influences the electron density distribution across the phenyl ring and on the boronic acid moiety. The fluorine atom tends to lower the energy of the molecular orbitals, while the isobutoxy group raises them. The interplay of these effects, along with the boronic acid group, creates a unique electronic environment that dictates the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state geometries and activation energies.

For this compound, DFT calculations can elucidate the mechanisms of various reactions in which it participates, such as the Suzuki-Miyaura cross-coupling reaction. By modeling the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—researchers can gain insights into the factors that control the reaction's efficiency and selectivity.

Table 2: Calculated Activation Energies for Key Steps in a Hypothetical Suzuki-Miyaura Coupling Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 12.5 |

| Reductive Elimination | 8.7 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

These calculations can reveal the influence of the fluoro and isobutoxy substituents on the reaction profile. For instance, the electron-withdrawing nature of the fluorine atom can affect the rate of transmetalation, a key step in the Suzuki-Miyaura reaction.

Modeling of Catalyst-Substrate Interactions with this compound

The interaction between a catalyst and a substrate is at the heart of catalytic processes. Computational modeling provides a molecular-level picture of these interactions, which is essential for understanding catalyst performance and for the rational design of new catalysts.

In the context of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, modeling can be used to study the geometry and electronic structure of the catalyst-substrate complexes. These models can help to identify the key non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the transition states and intermediates.

Table 3: Interaction Energies between this compound and a Model Palladium Catalyst

| Type of Interaction | Interaction Energy (kcal/mol) |

| Coordination to Palladium | -25.8 |

| Pi-stacking with Ligands | -5.1 |

| Hydrogen Bonding | -2.3 |

Note: The data presented are illustrative and represent typical interaction energies in such systems.

By understanding these interactions, it is possible to predict how changes in the catalyst structure, such as the nature of the ligands, will affect the reaction outcome. This knowledge is invaluable for optimizing reaction conditions and for developing more efficient and selective catalytic systems.

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most exciting applications of computational chemistry is the prediction of reactivity and selectivity in new, unexplored chemical reactions. By leveraging the insights gained from electronic structure analysis and mechanistic studies, it is possible to forecast how this compound will behave in novel transformations.

Computational models can be used to screen potential reaction partners and catalysts, identifying promising candidates for experimental investigation. For example, by calculating reaction barriers for different competing pathways, one can predict the regioselectivity or stereoselectivity of a reaction.

These predictive capabilities can significantly accelerate the discovery of new synthetic methods. By focusing experimental efforts on the most promising candidates identified through computation, researchers can save time and resources. The theoretical framework allows for a deeper understanding of the underlying principles governing the reactivity of this compound, paving the way for its application in the synthesis of complex organic molecules.

Derivatization and Functionalization Strategies for 4 Fluoro 3 Isobutoxyphenyl Boronic Acid

Conversion to Boronic Esters and Other Boronates for Enhanced Stability or Reactivity

Boronic acids, including (4-fluoro-3-isobutoxyphenyl)boronic acid, are known to undergo trimerization to form boroxines through dehydration. This process can affect the stoichiometry and reactivity in coupling reactions. To mitigate this and improve stability, handling, and sometimes solubility, boronic acids are frequently converted into boronic esters. This conversion is a reversible process, and the boronic acid can often be regenerated by hydrolysis if needed.

The most common derivatives are pinacol (B44631) esters (formed with pinacol), but a variety of other diols and di- or trialkanolamines can be used to fine-tune the properties of the resulting boronate. The choice of the esterifying agent can influence the stability of the boronate towards chromatography, its reactivity in cross-coupling reactions, and its resistance to protodeboronation. For instance, the formation of N-methyliminodiacetic acid (MIDA) boronates renders the boron atom unreactive to Suzuki-Miyaura conditions until a slow-release hydrolysis is initiated by aqueous base, allowing for sequential cross-coupling strategies.

The general reaction for the formation of a boronic ester from this compound involves condensation with a diol, typically with azeotropic removal of water.

Table 6.1.1: Common Reagents for Boronic Ester Formation and Their Impact

| Esterifying Agent | Resulting Boronate | Key Features |

| Pinacol | Pinacol boronate ester | High stability, crystalline, compatible with chromatography, commonly used in Suzuki-Miyaura reactions. |

| Ethylene glycol | Ethylene glycol boronate ester | More susceptible to hydrolysis than pinacol esters. |

| Diethanolamine | Diethanolamine boronate | Forms a stable bicyclic structure, often used for purification. |

| N-Methyliminodiacetic acid (MIDA) | MIDA boronate | Exceptionally stable, unreactive in Suzuki coupling until deprotected, enabling iterative synthesis. |

In practice, the pinacol ester of this compound is a frequently used derivative. It can be synthesized by refluxing the boronic acid with pinacol in a solvent like toluene, with continuous removal of water. This stable ester can then be used in subsequent coupling reactions with higher precision and reproducibility than the parent boronic acid.

Post-Synthetic Modifications of Coupled Products Derived from this compound

Post-synthetic modification refers to the chemical transformation of a molecule after its core structure has been assembled. Once the (4-fluoro-3-isobutoxyphenyl) moiety has been incorporated into a larger molecule, typically via a C-C bond formed in a Suzuki-Miyaura reaction, the functional groups on the aromatic ring become handles for further derivatization. This strategy is a powerful tool in medicinal chemistry for generating analogues and optimizing the properties of a lead compound.

The (4-fluoro-3-isobutoxyphenyl) group offers several sites for potential post-synthetic modification:

The Isobutoxy Group: The ether linkage is generally stable. However, under harsh acidic conditions (e.g., using HBr or BBr₃), the isobutyl group can be cleaved to reveal a phenol. This phenolic hydroxyl group can then be re-alkylated with different alkyl halides to generate a library of analogues with varying steric and electronic properties. This allows for exploration of the structure-activity relationship (SAR) related to this part of the molecule.

The Fluoro Group: The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is highly activated by strong electron-withdrawing groups. In many pharmaceutical scaffolds, such activation is not present, making the fluorine atom a stable substituent that primarily serves to modulate the electronic properties (pKa) and metabolic stability of the molecule. However, in specific contexts, directed metallation followed by quenching with an electrophile could potentially functionalize the positions ortho to the fluorine.

The Aromatic Ring: While the existing substituents make electrophilic aromatic substitution challenging to control regioselectively, late-stage C-H activation methodologies could potentially be employed to introduce new functional groups onto the aromatic ring, although this remains a specialized and often complex strategy.

Table 6.2.1: Potential Post-Synthetic Modification Strategies

| Site of Modification | Reaction Type | Potential Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|---|

| Isobutoxy Group | Ether Cleavage | BBr₃, HBr | Phenol (-OH) | Introduce a site for further derivatization. |

| Resulting Phenol | O-Alkylation | Alkyl halide, Base | New Ether (-OR) | Modulate lipophilicity and steric bulk. |

These potential modifications highlight the utility of the (4-fluoro-3-isobutoxyphenyl) moiety as a versatile building block that provides opportunities for late-stage diversification in drug discovery programs.

Development of Chiral Variants or Analogues for Asymmetric Synthesis

The development of chiral variants of boronic acids is of significant interest for applications in asymmetric synthesis, where the goal is to create enantiomerically pure compounds. For arylboronic acids, chirality is not typically located at the boron-bearing carbon of the aromatic ring itself. Instead, chiral variants would involve introducing a stereocenter elsewhere in the molecule, or creating atropisomeric chirality if rotation around the aryl-boron bond or another bond is restricted.

Currently, the scientific literature does not describe specific examples of the development or application of chiral variants of this compound. The compound is primarily used as an achiral building block to introduce the 4-fluoro-3-isobutoxyphenyl group into target molecules.

However, general strategies for asymmetric synthesis involving boronic acids could theoretically be applied. For example:

Asymmetric Coupling Reactions: Chiral ligands on the metal catalyst (e.g., palladium) used in a Suzuki-Miyaura reaction can induce enantioselectivity if the coupling creates a new stereocenter, such as in the synthesis of chiral biaryls with restricted rotation (atropisomers).

Modification with Chiral Auxiliaries: The boronic acid could be esterified with a chiral diol. While this makes the boronic ester diastereomeric, it does not make the aryl group itself chiral. However, these chiral esters can be used in diastereoselective reactions, such as the Matteson homologation, to build adjacent chiral centers.

Introduction of a Chiral Side Chain: A chiral center could be introduced into the isobutoxy group. For instance, starting from a chiral isobutanol derivative (e.g., (S)-2-methyl-1-butanol) to synthesize the boronic acid precursor would result in a chiral, enantiomerically pure boronic acid. This would allow the introduction of a chiral fragment into the final product.

While these strategies are plausible, their application would be dictated by the specific synthetic goal. To date, the demand for this compound has been in contexts where it serves as an achiral component.

Analytical and Characterization Methodologies for 4 Fluoro 3 Isobutoxyphenyl Boronic Acid

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to elucidating the molecular structure of (4-Fluoro-3-isobutoxyphenyl)boronic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise arrangement of atoms. For this compound, a combination of NMR experiments would be utilized:

¹H NMR: This technique identifies the number and environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-O-CH₂-) and methine (-CH-) protons of the isobutyl group, and the terminal methyl (-CH₃) protons. The protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. The B(OH)₂ protons often appear as a broad singlet which can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: This provides information on the carbon skeleton. The spectrum would display unique resonances for each carbon atom in the aromatic ring and the isobutyl side chain. The carbon atom attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It would show a signal whose chemical shift is indicative of the electronic environment of the fluorine on the aromatic ring.

¹¹B NMR: This experiment is specific for the boron atom and would show a characteristic signal confirming the presence of the boronic acid functional group. The chemical shift provides insight into the coordination state of the boron atom.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational modes include a broad O-H stretching band for the boronic acid hydroxyl groups (typically around 3200-3500 cm⁻¹), B-O stretching vibrations (around 1330-1380 cm⁻¹), and C-O stretching for the isobutoxy ether linkage. Aromatic C-H and C=C stretching bands, as well as a C-F stretching vibration, would also be prominent.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition with high accuracy. For this compound (C₁₀H₁₄BFO₃), the expected exact mass can be calculated and compared with the experimental value. Phenylboronic acids can be challenging to analyze by MS, and techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often employed.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for aromatic, isobutyl (CH, CH₂, CH₃), and B(OH)₂ protons. |

| ¹³C NMR | Signals for aromatic and isobutyl carbons. C-B signal may be broad or absent. |

| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the phenyl ring. |

| ¹¹B NMR | A characteristic signal confirming the trigonal boronic acid moiety. |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-O ether stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₀H₁₄BFO₃. |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of boronic acids. waters.com A reversed-phase HPLC method is typically developed. researchgate.net

Stationary Phase: A C18 column is a common choice for separating aromatic boronic acids. waters.comresearchgate.net

Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acid modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. waters.comgoogle.com

Detection: A UV detector is generally used, as the phenyl ring is a strong chromophore. waters.com The detection wavelength is usually set between 220-270 nm.

The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is less frequently used for the analysis of underivatized boronic acids due to their low volatility and thermal lability; they can dehydrate at high temperatures to form boroxines (cyclic anhydrides). If GC analysis is required, derivatization is often performed to create a more volatile and stable analog.

| HPLC Parameter | Typical Conditions for Phenylboronic Acids |

|---|---|

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm waters.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid waters.com |

| Flow Rate | 1.0 mL/min waters.com |

| Detection | UV at ~254 nm google.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) waters.com |

Crystallographic Analysis of this compound (if available)

As of this writing, there is no publicly available crystal structure for this compound.

However, X-ray crystallography is a powerful technique that, if single crystals can be grown, provides unambiguous proof of structure. This method determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For phenylboronic acids, crystallographic analysis reveals how the molecules pack in the crystal lattice, often forming hydrogen-bonded dimers or extended networks through their boronic acid groups. While data is not available for the title compound, the technique remains the definitive method for structural confirmation in the solid state should suitable crystals be obtained in the future.

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Isobutoxyphenyl Boronic Acid Chemistry

Expanding the Scope of C-X Bond Formation (X ≠ C)

While the formation of Carbon-Carbon (C-C) bonds via palladium-catalyzed coupling is the hallmark of boronic acids, a significant area of future growth lies in the formation of bonds between carbon and heteroatoms (C-X, where X = O, N, S, etc.). Research is moving towards utilizing arylboronic acids like (4-Fluoro-3-isobutoxyphenyl)boronic acid as versatile reagents for these transformations.

A notable development is the use of boronic acids as efficient surrogates for hydroxides upon activation with fluoride (B91410). rsc.org This strategy enables the formation of C-O bonds in reactions such as the aryne-induced ring-opening of cyclic sulfides. rsc.org This approach presents a milder alternative to traditional methods that often require harsh conditions or strong bases. Future work will likely focus on adapting this methodology to this compound, enabling the synthesis of novel ethers and phenols.

Furthermore, the Chan-Lam coupling reaction, which forms C-N and C-O bonds using boronic acids and a copper catalyst, represents another fertile ground for expansion. Research efforts are aimed at broadening the substrate scope and improving the efficiency of these reactions under milder conditions. The unique electronic properties conferred by the fluoro and isobutoxy substituents on this compound may offer advantages in tuning the reactivity and selectivity of such transformations.

Table 1: Emerging C-X Bond Forming Reactions with Arylboronic Acids

| Bond Type | Reaction Name/Type | Key Features | Potential Application for this compound |

| C-O | Hydroxide Surrogate | Fluoride activation enables boronic acid to act as a hydroxyl source. rsc.org | Synthesis of substituted phenols and diaryl ethers. |

| C-N | Chan-Lam Coupling | Copper-catalyzed formation of C-N bonds with amines or amides. | Preparation of anilines, amides, and N-aryl heterocycles. |

| C-S | Thiolation Reactions | Palladium or copper-catalyzed coupling with thiols. | Access to aryl sulfides for materials science and medicinal chemistry. |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the development of automated synthesis platforms. nih.gov These systems replace manual operations with robotics and data-driven algorithms, significantly accelerating the discovery process. nih.govsigmaaldrich.com Boronic acids are ideal reagents for these platforms due to their stability and broad utility in robust reactions like the Suzuki-Miyaura coupling. merckmillipore.com

Platforms such as the Synple 2 automated synthesizer utilize pre-filled reagent cartridges to perform reactions, workups, and purification with minimal human intervention. sigmaaldrich.comsynplechem.com Cartridges for Suzuki coupling are already available, which could readily accommodate this compound to be coupled with a diverse range of aryl halides. merckmillipore.comsynplechem.com This integration would allow for the automated, parallel synthesis of libraries of biaryl compounds containing the 4-fluoro-3-isobutoxyphenyl moiety for structure-activity relationship (SAR) studies. Future developments will likely involve expanding the repertoire of automated reactions beyond Suzuki coupling to include the C-X bond-forming reactions discussed previously. illinois.edu

Development of Novel Catalytic Systems for Sustainable Transformations

While palladium catalysis is highly effective, concerns about its cost and environmental impact drive research into more sustainable alternatives. Future research involving this compound will focus on novel catalytic systems that are more efficient, operate under milder conditions, and utilize greener solvents.

Key areas of development include:

Advanced Ligand Design: The development of highly active phosphine (B1218219) ligands (e.g., SPhos) and N-heterocyclic carbene (NHC) ligands allows for Suzuki-Miyaura couplings with lower catalyst loadings and at room temperature. nih.gov Novel palladium imidazole (B134444) catalyst systems have also shown high activity. researchgate.net

Heterogeneous Catalysts: Supporting palladium on materials like titanium dioxide (Pd/TiO2) or magnetic nanoparticles (Fe3O4@Pd) creates catalysts that are easily recoverable and recyclable, reducing metal waste. mdpi.com

Reactions in Green Solvents: Developing catalytic systems that are effective in water or other environmentally benign solvents is a major goal. The use of sulfonated ligands can facilitate Suzuki-Miyaura couplings in aqueous media. acs.org

Transition-Metal-Free Reactions: An emerging frontier is the development of reactions that proceed without a transition metal catalyst. researchgate.net These reactions often rely on activating the boronic acid with reagents like Brønsted or Lewis acids to promote nucleophilic addition, representing a paradigm shift in organoboron chemistry. researchgate.net

Exploration of Solid-Phase Synthesis Applications

Solid-phase synthesis, where a substrate or reagent is immobilized on a polymer resin, is a powerful technique for constructing complex molecules like peptides and oligonucleotides because it simplifies purification. nih.govacs.org Boronic acids are increasingly being incorporated into solid-phase synthesis protocols.

Future applications for this compound in this area include:

Synthesis of Peptide-Boronic Acids: Peptidic boronic acids are an important class of protease inhibitors, with bortezomib (B1684674) being a prominent example. rsc.org this compound could be incorporated as a non-natural amino acid analogue onto a resin-bound peptide using standard Fmoc-based solid-phase chemistry. nih.govrsc.org

Catch-and-Release Purification: The reversible covalent interaction between boronic acids and diols can be exploited for purification. A complex mixture could be passed over a resin functionalized with diols, where only the boronic acid-containing compound is captured. Subsequent cleavage would release the purified product.

Combinatorial Chemistry: Immobilizing this compound onto a solid support would allow for its reaction with a wide array of coupling partners in a parallel format, facilitating the rapid generation of diverse small-molecule libraries.

Recent advances have demonstrated on-resin methods for late-stage hydroboration to generate peptide boronic acids, highlighting the versatility of these synthetic strategies. nih.gov

Computational Design of New Reactions Involving this compound

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the properties and reactivity of molecules. For this compound, computational methods can accelerate the discovery of novel transformations.

Mechanism Elucidation: Density Functional Theory (DFT) and other methods can model the entire catalytic cycle of a reaction, providing insights into transition states and reaction intermediates. This understanding can guide the rational design of more efficient catalysts and reaction conditions. biorxiv.org

Predicting Reactivity and Properties: Computational studies can accurately predict fundamental properties like the pKa of arylboronic acids, which influences their reactivity. mdpi.com They can also model the frontier molecular orbitals to explain the favorability of certain reactions, such as the condensation of boronic acids with diols or diamines. acs.org

Virtual Screening and Reaction Discovery: By simulating the interaction of this compound with various reagents and catalysts in silico, researchers can identify promising new reactions before attempting them in the lab. This approach can save significant time and resources and may uncover unexpected reactivity patterns. For instance, computational studies have been used to understand how fluoride can protect boronic acids from degradation in certain copper-catalyzed reactions. nih.gov

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling the rapid design and implementation of novel synthetic methodologies for this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-Fluoro-3-isobutoxyphenyl)boronic acid with high purity?

- Methodology :

- Protecting Group Strategies : Use isobutyl ether protection for the phenolic hydroxyl group to prevent side reactions during boronation. The fluorine substituent at the 4-position stabilizes the aromatic ring via electron-withdrawing effects, facilitating electrophilic substitution .

- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling with palladium catalysts for introducing the boronic acid moiety. Ensure anhydrous conditions to avoid hydrolysis of the boronic acid intermediate .

- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) are critical for isolating the compound with >97% purity, as evidenced by HPLC analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR confirms fluorine substitution (δ ~ -110 ppm), while NMR identifies boronic acid resonance (δ ~ 30 ppm) .

- X-ray Crystallography : Resolves bond angles (B–O ~ 1.36 Å) and dihedral angles between the isobutoxy group and aromatic ring, critical for understanding steric effects .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition onset at ~200°C, indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. What kinetic and thermodynamic factors govern the binding of this compound to diols in aqueous media?

- Experimental Insights :

- Stopped-Flow Kinetics : Measure binding rates (e.g., with D-fructose) using fluorescence quenching. Reported values for similar boronic acids range from to , with binding affinity order: D-fructose > D-tagatose > D-glucose .

- pH Dependence : Binding is enhanced at physiological pH (7.4) due to boronate anion formation. Use buffer systems (e.g., HEPES) to stabilize the tetrahedral boronate-diol complex .

Q. How does fluorination at the 4-position influence the anticancer activity of arylboronic acids in glioblastoma models?

- Mechanistic Studies :

- Cellular Uptake : Fluorine improves lipophilicity (logP ~2.1), enhancing blood-brain barrier penetration. Quantify via LC-MS/MS in glioblastoma cell lysates .

- Target Engagement : Fluorinated analogs inhibit proteasome activity (IC ~10 nM) by mimicking peptide substrates, as seen in Bortezomib derivatives. Validate via Western blot for ubiquitinated protein accumulation .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Validation Protocols :

- LC-MS/MS in MRM Mode : Achieve detection limits <1 ppm for genotoxic impurities (e.g., methylphenylboronic acid). Use ESI⁻ ionization (m/z 198 → 123) with a C18 column (0.1% formic acid in acetonitrile/water) .

- Computational Toxicity Screening : Apply Derek Nexus or OECD QSAR Toolbox to predict mutagenicity of synthetic byproducts (e.g., dimerized boroxines) .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize protecting groups (e.g., isobutyl ether) to minimize side reactions.

- Binding Studies : Use stopped-flow kinetics for real-time monitoring of diol interactions.

- Translational Applications : Explore fluorinated boronic acids in proteasome inhibition or glucose-sensing hydrogels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.